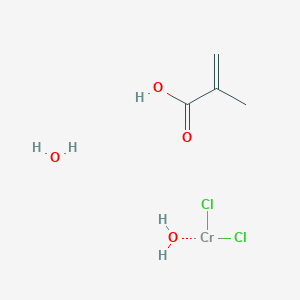

Chromium, aqua chloro hydroxy methacrylate complexes

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

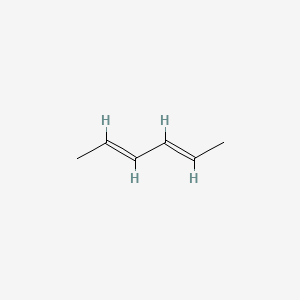

The synthesis of chromium complexes often involves the reaction of chromium salts with hydroxy methacrylate and other ligands in aqueous or mixed solvent systems. For example, Abe and Ogino (1989) detailed the X-ray crystal structures of trans-(chloromethyl)bis(2,4-pentanedionato)(aqua and methanol) chromium(III) complexes, showcasing the role of solvent and ligand in determining the final structure of chromium complexes (Abe & Ogino, 1989).

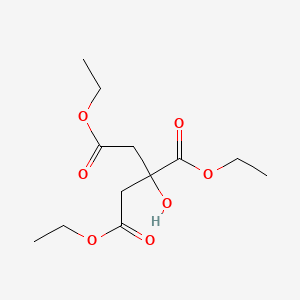

Molecular Structure Analysis

Molecular structure analyses of chromium complexes reveal diverse geometries influenced by the nature of the ligands and the chromium oxidation state. The study by Goodson et al. (2001) on linear chain complexes linked by hydrogen-bonded units highlights the structural diversity of chromium(III) complexes, with variations in ligand coordination leading to different molecular architectures (Goodson et al., 2001).

Chemical Reactions and Properties

Chromium complexes undergo various chemical reactions, including ligand exchange and redox reactions. Uchikoshi et al. (2022) investigated the speciation of chromium aqua and chloro complexes, providing insights into the reactivity and stability of these species in solution (Uchikoshi et al., 2022).

Physical Properties Analysis

The physical properties of chromium complexes, such as solubility, thermal stability, and crystalline structure, are closely tied to their molecular architecture. Ay et al. (2012) described the hydrothermal synthesis of a chromium(III) complex, demonstrating the influence of synthetic conditions on the physical properties of the resulting complex (Ay et al., 2012).

Chemical Properties Analysis

The chemical properties of chromium complexes, including redox behavior and ligand affinity, are key to their functionality in catalysis and material applications. Gould (1994) discussed the redox chemistry of chromium(IV) complexes, highlighting the potential of chromium in various oxidation states to participate in electron transfer reactions (Gould, 1994).

作用机制

Target of Action

The primary targets of Chromium, aqua chloro hydroxy methacrylate complexes are inorganic, polar, or hydrophilic substrate surfaces . These complexes are surface complexing monomers that attach to these surfaces .

Mode of Action

The this compound interact with their targets by attaching to the surfaces and orienting with the polymerizable group outward . This interaction results in changes in the coordination number of Cl and/or the geometric configuration .

Biochemical Pathways

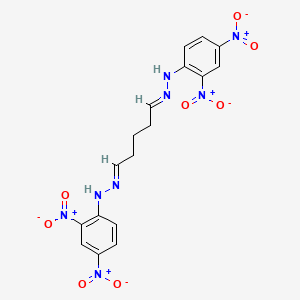

The biochemical pathways affected by these complexes involve the distribution of metal aqua and chloro complexes, which is fundamental information for analysis of a chemical reaction involving these complexes . The speciation and structures of chromium aqua and chloro complexes have been investigated using the thermodynamic model fitting analysis of UV-vis/X-ray absorption spectra .

Pharmacokinetics

The distribution of these complexes in solutions is a key factor in their action

Result of Action

The result of the action of this compound is improved adhesion between hydrophilic surfaces and thermoset resin surfaces . This is achieved by coating the hydrophilic surface with an aqueous solution containing the chromium complex .

Action Environment

The action of this compound can be influenced by environmental factors such as the concentration of Cl in aqueous solutions . Changes in these factors can reflect changes in the coordination number of Cl and/or the geometric configuration

安全和危害

未来方向

The kinetic analysis deserves further investigation to understand the speciation process quantitatively . An issue to be solved is an inverse problem, which draws an appropriate distribution of chromium aqua and chloro complexes in hydrochloric acid solutions from the series of UV-vis/X-ray absorption spectra .

属性

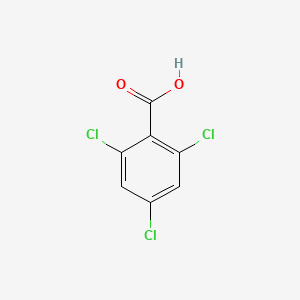

IUPAC Name |

dichlorochromium;2-methylprop-2-enoic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYFEJWVJFEWNX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.O.O.Cl[Cr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2CrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111031-82-4 |

Source

|

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111031824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。